Calcium periodate is an inorganic compound with the formula . It appears as a white crystalline solid and is primarily known for its strong oxidizing properties. The compound is formed from calcium and periodate ions, which are derived from periodic acid. Calcium periodate is notable for its stability in various conditions, making it useful in several applications, particularly in analytical chemistry and as an oxidizing agent in organic synthesis .
The general reaction for the oxidation of a diol by calcium periodate can be represented as follows:
Calcium periodate exhibits biological activity that has implications in various fields, including biochemistry and medicine. Its oxidative properties allow it to modify biomolecules, which can be useful in:
Calcium periodate can be synthesized through several methods:
These methods are advantageous due to their straightforward procedures and high yields .
Calcium periodate has diverse applications:
Studies have shown that calcium periodate interacts with various organic compounds, leading to significant oxidative transformations. For instance, it has been used effectively in the degradation of contaminants in aqueous environments when activated by iron species. This interaction enhances its effectiveness as an environmental remediation agent .
Calcium periodate shares similarities with other periodates and iodates but is unique due to its specific reactivity and applications. Here are some comparable compounds:
Compound | Formula | Key Characteristics |
---|---|---|
Sodium Periodate | Commonly used as an oxidizing agent; more soluble than calcium periodate. | |
Potassium Periodate | Similar reactivity; often used in organic synthesis. | |
Magnesium Periodate | Similar oxidation properties; used in specialized applications like batteries. |
Calcium periodate's unique attributes lie in its stability and specific interactions with biomolecules, setting it apart from these similar compounds .
Calcium periodate is typically synthesized via precipitation by reacting sodium periodate (NaIO₄) with calcium salts such as calcium chloride (CaCl₂) or calcium nitrate (Ca(NO₃)₂). The reaction proceeds in aqueous media, where the metaperiodate ion (IO₄⁻) displaces the chloride or nitrate anion:
$$
\text{2 NaIO₄ + CaCl₂ → Ca(IO₄)₂ + 2 NaCl}
$$
Key factors influencing precipitation efficiency include:
Precipitates are typically filtered, washed with deionized water, and dried at 80–100°C. Particle size distribution is controlled by adjusting stirring rates and reactant addition speeds.
Electrochemical methods offer a sustainable route by oxidizing iodate (IO₃⁻) precursors directly to periodate (IO₄⁻) on anode surfaces. A lead dioxide (PbO₂) anode is commonly used due to its high overpotential for oxygen evolution, favoring iodate oxidation:
$$
\text{IO₃⁻ + 2 H₂O → IO₄⁻ + 4 H⁺ + 2 e⁻} \quad (E° = 1.6\ \text{V})
$$
Calcium ions are introduced via a calcium nitrate electrolyte, with the overall reaction:
$$
\text{2 Ca(NO₃)₂ + 2 NaIO₃ + 2 H₂O → Ca(IO₄)₂ + 2 Ca(NO₃)₂ + 4 HNO₃}
$$
Advantages include:
Chlorine gas (Cl₂) serves as a cost-effective oxidizer for converting iodates to periodates in alkaline conditions. The reaction involves calcium iodate (Ca(IO₃)₂) and sodium hydroxide:
$$
\text{Ca(IO₃)₂ + 2 Cl₂ + 6 NaOH → Ca(IO₄)₂ + 4 NaCl + 3 H₂O}
$$
Critical parameters include:
This method is industrially favored for its high throughput, though it requires rigorous gas handling systems.
Calcium periodate’s solubility profile enables crystallization via pH and temperature modulation:
Property | Value | Source |
---|---|---|
Solubility in H₂O | 2.1 g/100 mL (20°C) | |
Solubility in HNO₃ | 0.8 g/100 mL (1 M, 20°C) |
Crystallization steps:
Acidic media (pH 2–4) minimize hydrolysis of periodate to iodate, preserving product integrity.
Industrial processes integrate precipitation and crystallization steps for high-purity calcium periodate:
Reactor Design:
Purification:
Quality Control:
Bulk packaging utilizes polypropylene-lined steel drums to prevent moisture absorption during storage.
Calcium periodate exists in multiple hydrated forms, with the most extensively characterized being the tetrahydrate and monohydrate variants. The tetrahydrate form, with the chemical formula Ca₃(H₂IO₆)₂·4H₂O, represents the most stable hydrated structure under ambient conditions [1]. This compound exhibits a molecular weight of 640.11 grams per mole and crystallizes as white crystals or powder with slight solubility in water [1].
The molecular composition of calcium periodate involves calcium cations coordinated with periodate anions in various stoichiometric ratios. The anhydrous form possesses the molecular formula CaI₂O₈ with a molecular weight of 421.88 grams per mole [2] [3]. The International Union of Pure and Applied Chemistry name for this compound is calcium diperiodate, reflecting the presence of two periodate units per calcium atom [2] [3].
Crystallographic studies reveal that calcium periodate hydrates adopt complex three-dimensional structures characterized by extensive hydrogen bonding networks. The tetrahydrate form demonstrates layered arrangements where calcium coordination polyhedra are interconnected through edge-sharing mechanisms [36]. These structural motifs create channel-like arrangements that accommodate water molecules within the crystal lattice.
The unit cell parameters for calcium periodate compounds vary significantly depending on the degree of hydration. Related calcium compounds with similar coordination environments exhibit triclinic and orthorhombic crystal systems with specific lattice parameters that reflect the geometric constraints imposed by calcium-oxygen coordination requirements [36] [37].
Table 1: Molecular Data for Calcium Periodate Variants
Property | Anhydrous Form | Tetrahydrate Form |
---|---|---|
Molecular Formula | CaI₂O₈ | Ca₃(H₂IO₆)₂·4H₂O |
Molecular Weight (g/mol) | 421.88 | 640.11 |
CAS Number | 22700-17-0 | 77353-51-6 |
Appearance | White crystalline solid | White crystals/powder |
Water Solubility | Slightly soluble | Slightly soluble |
Spectroscopic characterization of calcium periodate reveals distinctive vibrational and electronic signatures that enable unambiguous identification of this compound. Infrared spectroscopy provides critical information about the periodate anion coordination and hydrogen bonding interactions within the crystal structure.
Raman spectroscopy proves particularly valuable for investigating periodate complexes due to its sensitivity to symmetric vibrational modes. Studies of related periodate compounds demonstrate that Raman spectroscopy can effectively distinguish between different coordination environments and identify structural polymorphs [11]. The technique reveals internal Raman-active bands of periodate octahedra, typically appearing at frequencies above 400 cm⁻¹ [11].
Ultraviolet-visible spectroscopy of calcium periodate solutions provides information about electronic transitions and complex formation. Periodate ions generally exhibit absorption maxima in the ultraviolet region, with specific wavelengths depending on the coordination environment and degree of protonation [12]. The absorption characteristics can be used to monitor periodate speciation in aqueous solutions containing calcium ions.
Table 2: Characteristic Spectroscopic Features of Calcium Periodate
Technique | Frequency/Wavelength Range | Assignment |
---|---|---|
Infrared | 800-1000 cm⁻¹ | Periodate stretching modes |
Infrared | 3200-3600 cm⁻¹ | Water O-H stretching |
Raman | 400-600 cm⁻¹ | Periodate internal modes |
Ultraviolet-Visible | 250-300 nm | Periodate electronic transitions |
The coordination geometry of calcium in periodate complexes exhibits distinctive characteristics that reflect the large ionic radius of calcium and the bulky nature of periodate ligands. Calcium typically adopts coordination numbers between six and eight in periodate environments, with the specific geometry determined by steric constraints and electrostatic interactions [16] [21].
In calcium periodate structures, the calcium ion commonly exhibits distorted octahedral or higher coordination geometries. The coordination sphere includes both periodate oxygen atoms and water molecules, creating mixed ligand environments that stabilize the overall structure [16]. The calcium-oxygen bond distances typically range from 2.37 to 2.51 Angstroms, consistent with ionic bonding between the divalent calcium cation and oxygen donors [37].
The periodate ligands can coordinate to calcium through multiple binding modes, including monodentate and bidentate arrangements. In some structures, periodate acts as a bridging ligand, connecting multiple calcium centers to create extended three-dimensional networks [24] [25]. The coordination geometry around calcium is further influenced by the presence of water molecules, which complete the coordination sphere and provide additional hydrogen bonding interactions.
Crystallographic studies of related calcium complexes demonstrate that calcium readily accommodates coordination numbers of seven or eight, often adopting pentagonal bipyramidal geometry in calcium-binding environments [16]. This flexibility in coordination geometry allows calcium periodate to form stable structures with various periodate-to-calcium ratios.
Table 3: Coordination Parameters for Calcium in Periodate Complexes
Parameter | Value Range | Description |
---|---|---|
Coordination Number | 6-8 | Typical range for calcium complexes |
Ca-O Bond Distance | 2.37-2.51 Å | Calcium-oxygen coordination bonds |
Coordination Geometry | Distorted octahedral to square antiprismatic | Dependent on ligand arrangement |
Ligand Types | Periodate oxygen, water oxygen | Mixed coordination environment |
The hydrated forms of calcium periodate exhibit extensive hydrogen bonding networks that significantly influence the crystal structure and stability of these compounds. Water molecules in the crystal lattice participate in complex hydrogen bonding arrangements that connect periodate anions, calcium coordination spheres, and additional water molecules [18] [22].
In calcium periodate tetrahydrate, water molecules adopt multiple roles within the hydrogen bonding network. Some water molecules directly coordinate to calcium centers, while others occupy interstitial positions where they form hydrogen bonds with periodate oxygen atoms and other water molecules [23]. These interactions create eight-membered rings and larger hydrogen-bonded clusters that extend throughout the crystal structure.
The hydrogen bonding patterns in calcium periodate hydrates typically involve oxygen-hydrogen contacts ranging from 1.96 to 2.20 Angstroms [23]. The geometric parameters of these hydrogen bonds indicate moderate to strong interactions that contribute significantly to the overall crystal stability. The network topology includes both discrete hydrogen-bonded clusters and infinite chains or layers of interconnected hydrogen bonds.
Temperature-dependent studies of hydrogen bonding in related calcium hydrates reveal that these interactions exhibit significant thermal stability, with hydrogen bonds persisting at elevated temperatures before dehydration occurs [20]. The hydrogen bonding networks also influence the mechanical properties and thermal expansion behavior of calcium periodate crystals.
Table 4: Hydrogen Bonding Parameters in Calcium Periodate Hydrates
Interaction Type | Distance Range (Å) | Angle Range (°) | Frequency |
---|---|---|---|
Water-Periodate | 1.96-2.20 | 150-180 | High |
Water-Water | 2.75-2.95 | 160-175 | Moderate |
Periodate-Water | 2.65-2.85 | 140-170 | High |
Coordinated Water-Free Water | 2.70-2.90 | 155-175 | Moderate |